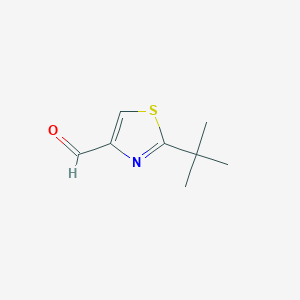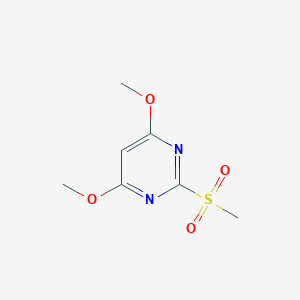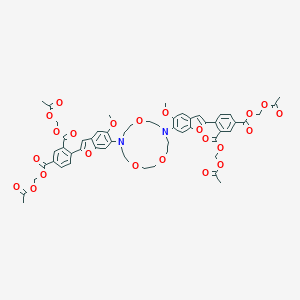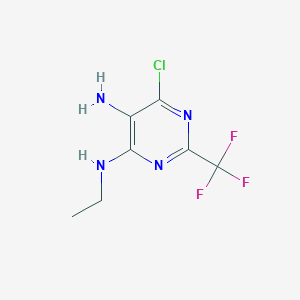
4-氯-8-(三氟甲基)喹啉
描述
4-Chloro-8-(trifluoromethyl)quinoline is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a quinoline core.
Synthesis Analysis
The synthesis of derivatives of 4-Chloro-8-(trifluoromethyl)quinoline has been explored in several studies. For instance, novel 1-trifluoromethyl-4-quinolone derivatives were synthesized using an oxidative desulfurization-fluorination reaction to introduce the trifluoromethyl group at the N-1 position, which is a key step in the synthesis process . Another study reported the synthesis of 4-chloro-7-(trifluoromethyl)quinoline as an intermediate in the synthesis of the antihypertensive agent losulazine, using a base-mediated reaction of ortho-nitroaryl chlorides and fluorides with nitroalkanes followed by an oxidative Nef reaction .
Molecular Structure Analysis
The molecular structure of 4-Chloro-8-(trifluoromethyl)quinoline derivatives has been analyzed using various spectroscopic and computational techniques. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been employed to determine structural parameters and to compare them with X-ray data of similar molecules . X-ray crystallography has also been used to examine the molecular structures of Schiff base compounds derived from 4-hydrazinyl-8-(trifluoromethyl)quinoline .
Chemical Reactions Analysis
The reactivity of 4-Chloro-8-(trifluoromethyl)quinoline derivatives has been studied in the context of their potential biological activity. For example, some derivatives have been synthesized and tested as adenosine receptor antagonists, with structure-activity relationships suggesting a similar AR binding mode across different series of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-8-(trifluoromethyl)quinoline derivatives have been investigated through various studies. The crystal structures of related compounds have been reported, highlighting differences in molecular conformations and intermolecular interactions such as hydrogen bonding and π-stacking . Additionally, the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in the supramolecular arrangements of these compounds has been emphasized .
科学研究应用
Application 1: Corrosion Inhibition
- Summary of Application: 4-Chloro-8-(trifluoromethyl)quinoline (CTQ) has been experimentally investigated as a corrosion inhibitor for mild steel in acidic medium .
- Methods of Application: The experiments were conducted using electrochemical methods such as polarization and electrochemical impedance techniques at temperatures ranging from 303–333 K . The CTQ was applied to the metal surface and its adsorption behavior was studied. The adsorption of CTQ over the metal surface was found to obey the Langmuir adsorption isotherm .
- Results or Outcomes: The results suggested that CTQ is a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium . The relationship between temperature and corrosion rate was explained by activation parameters .
Application 2: Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs
- Summary of Application: 4-Chloro-8-(trifluoromethyl)quinoline is an important raw material and intermediate used in these fields .
Application 3: Preparation of Piperazinylquinolines as Breast Cancer Inhibitors
- Summary of Application: 4-Chloro-7-(trifluoromethyl)quinoline is a reagent in the preparation of piperazinylquinolines, which have been studied as potential breast cancer inhibitors .
- Results or Outcomes: The resulting piperazinylquinolines could potentially inhibit the growth of breast cancer cells, although the specific results would depend on the particular compound and the context of the study .
Application 4: Intermediate in Synthesis of Quinoline Derivatives
- Summary of Application: 4-Chloro-8-(trifluoromethyl)quinoline is used as an intermediate in the synthesis of other quinoline derivatives .
- Results or Outcomes: The outcomes also vary widely, but in general, the use of this compound can enable the production of a wide range of quinoline derivatives .
安全和危害
This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and working in a well-ventilated area is recommended .
属性
IUPAC Name |
4-chloro-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-8-4-5-15-9-6(8)2-1-3-7(9)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINGICLAECZKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178467 | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-(trifluoromethyl)quinoline | |
CAS RN |
23779-97-7 | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-8-(trifluoromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP9B5YHT9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

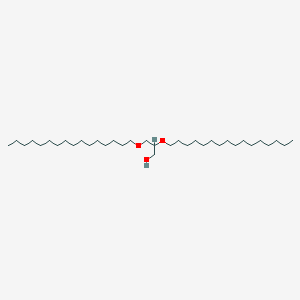
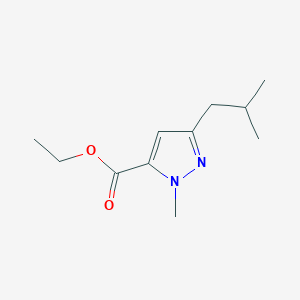
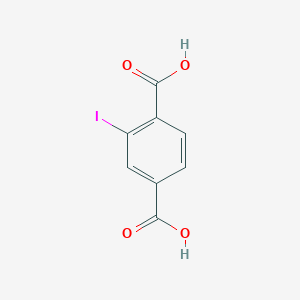
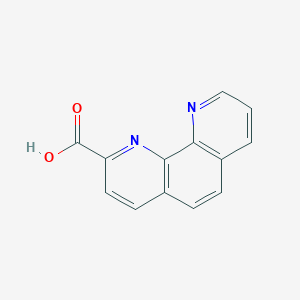
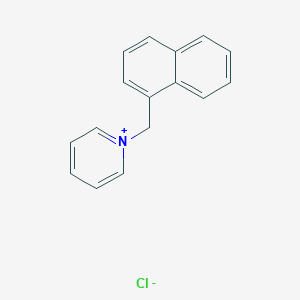
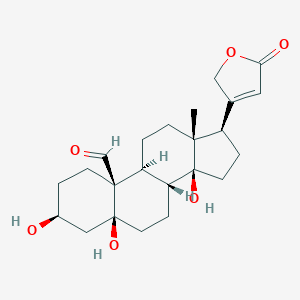
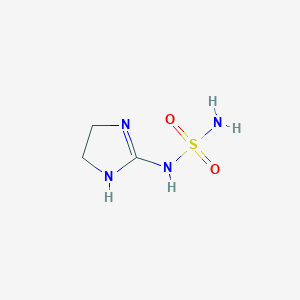
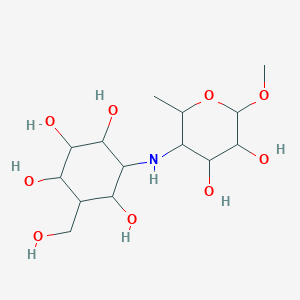
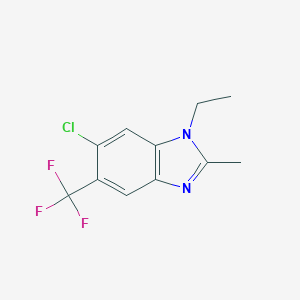
![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)
